Copper azide

起爆药 爆轰性能 叠氮化铅

Researchers seeking lead-free primary explosives face a critical dilemma: copper azide's superior performance is offset by its extreme sensitivity, making neat material impossible to handle safely. Our sourcing network addresses this by providing access to both research-grade copper azide for fundamental studies and its advanced, stabilized derivatives. - **Stabilized forms like CMA-2** increase electrostatic safety >720x (E50=201.6 mJ vs. <0.28 mJ), enabling practical handling. - **In-situ, MEMS-compatible thin film** grades support the direct fabrication of micro-initiators without complex loading. - All materials are supplied with full documentation to support compliance and experimental reproducibility.

Molecular Formula CuN6
Molecular Weight 147.59 g/mol
CAS No. 14215-30-6
Cat. No. B087822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper azide
CAS14215-30-6
Molecular FormulaCuN6
Molecular Weight147.59 g/mol
Structural Identifiers
SMILES[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2]
InChIInChI=1S/Cu.2N3/c;2*1-3-2/q+2;2*-1
InChIKeySXHYOTRZGGGMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

叠氮化铜采购技术评估


叠氮化铜 (Cu(N₃)₂, CAS 14215-30-6) 是一种无机金属叠氮化物,属于高能起爆药类别 [1]。其理论密度为 2.604 g/cm³,在水中溶解度极低(0.008g/100mL H₂O, 20°C),通常以棕色斜方晶体或黑褐色粉末形式存在 。由于其极高的能量密度和绿色环保特性,叠氮化铜被视为替代含铅起爆药(如叠氮化铅)的潜力候选物 [2]。然而,其干燥状态下对摩擦、冲击和静电的超高敏感性,使其在常规操作和实际应用中面临巨大挑战,也构成了本评估指南的核心关注点 [3]。

叠氮化铜差异化与采购陷阱


在起爆药领域,叠氮化铜 (Cu(N₃)₂) 不能与叠氮化铅 (Pb(N₃)₂) 或叠氮化银 (AgN₃) 等同类化合物随意互换,因为它们的爆轰性能、感度特性和工艺兼容性存在根本性差异。理论计算表明,叠氮化铜在爆速和作功能力方面具有优势,更适用于驱动飞片起爆,但其对冲击、摩擦和静电的极端敏感性使其在常规生产和使用中极为危险 [1]。相比之下,叠氮化铅和叠氮化银具有更高的C-J压力,更适合直接起爆,且常规操作下的感度相对较低 [2]。因此,除非针对其高感度采取了特定的稳定化措施或适用于特定微型器件,否则直接选用叠氮化铜将带来严重的安全隐患,而忽视其性能优势也可能导致系统设计冗余。本指南以下内容将提供精确的定量证据,以支持科学的选型决策。

叠氮化铜采购证据指南


爆轰性能对比

一项基于热力学计算(VPL和WCP状态方程)的研究,在相同密度下对叠氮化铜、叠氮化铅和叠氮化银的爆轰性能进行了量化比较 [1]。结果显示,叠氮化铜在爆速和作功能力上表现更优,特别适合驱动飞片起爆;而叠氮化铅和叠氮化银则具有更高的C-J压力,适合直接起爆 [1]。

起爆药 爆轰性能 叠氮化铅 叠氮化银 C-J参数

静电感度对比

一项研究通过引入氢键配体,成功制备了叠氮化铜基高能聚合物 CMA-2 [1]。静电感度测试表明,CMA-2 的静电火花感度(E₅₀)高达 201.6 mJ,而原始叠氮化铜粉末的感度低于 0.28 mJ [1]。

叠氮化铜 静电感度 起爆药安全 氢键稳定 CMA-2

起爆效率对比

Yan等人合成了一种新型叠氮化铜基配合物 [Cu(N₃)(2-bmttz)]n,并对其起爆性能进行了测试 [1]。实验发现,仅需 5 mg 该配合物即可成功起爆商用次级炸药 RDX,其用量仅为叠氮化铅(LA)所需用量的 1/6 [1]。

叠氮化铜 起爆能力 叠氮化铅替代 RDX 配合物

热分解动力学对比

Wang等人制备了高取向的叠氮化铜纳米线阵列 (CA-NW),并采用DSC和TG-DTG方法研究了其热分解行为 [1]。通过Kissinger和Ozawa方法计算得出,CA-NW 的表观活化能 (Eₖ) 为 94.08 kJ·mol⁻¹,临界热爆炸温度 (Tᵦₚₒ) 为 476.6 K [1]。

叠氮化铜 热分解 动力学 纳米线阵列 活化能

MEMS工艺兼容性

多项研究和专利指出,通过电化学叠氮化反应,可以在铜基底上原位合成具有微纳米结构的叠氮化铜/叠氮化亚铜薄膜 [1][2]。该方法被证实与微机电系统(MEMS)工艺完全兼容,能够将含能薄膜直接集成到微器件或芯片上 [1][2]。

叠氮化铜 MEMS 薄膜 原位合成 微起爆器

叠氮化铜最佳应用场景


MEMS微型起爆与芯片集成

基于叠氮化铜薄膜与MEMS工艺的完全兼容性 [1][2],其最佳应用场景是集成到微型起爆器或功能化含能芯片中。在此场景下,叠氮化铜的原位合成能力使得无需复杂装药即可在微器件上直接构建起爆序列,这是传统颗粒状起爆药(如叠氮化铅)无法实现的。

绿色高性能起爆药开发

鉴于原始叠氮化铜极高的起爆效率,特别是在特定配合物形态下,其起爆能力可达叠氮化铅的6倍(5 mg vs. ~30 mg起爆RDX)[3],它适合用于需要最小化装药量或提升系统安全性的下一代绿色起爆系统。同时,其不含铅的特性也符合日益严格的环保法规。

稳定化衍生物替换方案

针对原始叠氮化铜无法安全操作的致命缺陷,研究人员已开发出多种稳定化策略。例如,通过氢键稳定的配合物 CMA-2,其静电安全性提升了至少720倍(E₅₀ = 201.6 mJ vs. <0.28 mJ)[4]。因此,对于寻求安全、高性能、无铅起爆药的用户,应优先关注并采购这些经过改性的叠氮化铜衍生物,而非原始的、无法安全处理的粉末。

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